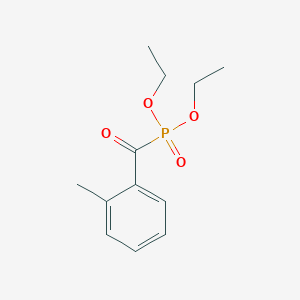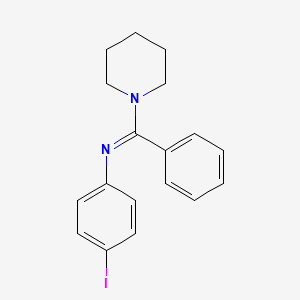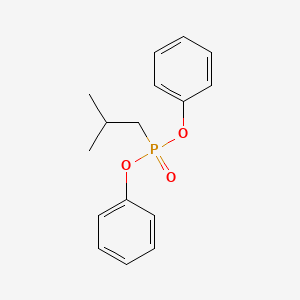![molecular formula C17H27NO2 B14633903 N-[2-(Nonyloxy)phenyl]acetamide CAS No. 55792-64-8](/img/structure/B14633903.png)
N-[2-(Nonyloxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Nonyloxy)phenyl]acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Nonyloxy)phenyl]acetamide typically involves the reaction of 2-(nonyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired product. The general reaction can be represented as follows:
2-(Nonyloxy)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-[2-(Nonyloxy)phenyl]amine.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Nonyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The nonyloxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The amide group can form hydrogen bonds with target proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Phenylacetamide: Lacks the nonyloxy group, resulting in different physicochemical properties.
N-(2-Methoxyphenyl)acetamide: Contains a methoxy group instead of a nonyloxy group, leading to variations in reactivity and applications.
N-(2-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group, affecting its solubility and biological activity.
Uniqueness: N-[2-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts distinct lipophilic properties and influences its interactions with biological targets. This makes it a valuable compound for specific applications where enhanced membrane permeability and specific molecular interactions are desired.
Eigenschaften
CAS-Nummer |
55792-64-8 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-(2-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15(2)19/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
IEQCPFGWRAWBHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


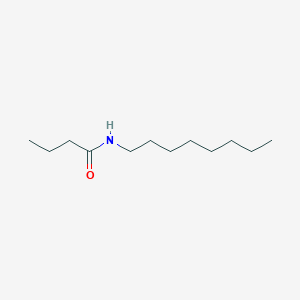
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
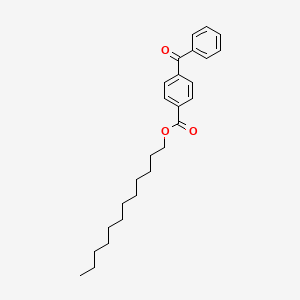
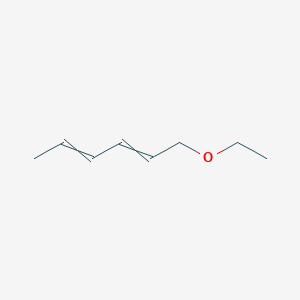
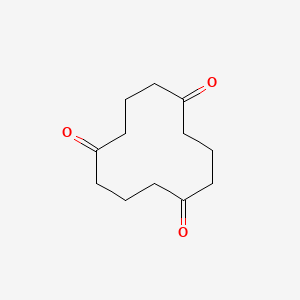


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

